molecular formula C5H4F3N3 B3057788 3,5,6-Trifluoro-2-hydrazinopyridine CAS No. 851179-05-0

3,5,6-Trifluoro-2-hydrazinopyridine

Cat. No. B3057788
CAS RN: 851179-05-0
M. Wt: 163.1 g/mol
InChI Key: ATANSMRLEKOJCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hydrazinopyridines, including TFHP, have been synthesized by the reaction of halopyridines with hydrazine hydrate . An almost theoretical yield of 2,3,5-trichloropyridine can be obtained if the reaction of 3,5,6-trichloro-2-hydrazinopyridine with sodium hydroxide is carried out in the presence of hydrogen peroxide .


Molecular Structure Analysis

The molecular structure of TFHP is characterized using 1H, 13C, and 19F-NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of TFHP involve nucleophilic substitution reactions. The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures . The site reactivity order of pentafluoropyridine is well known, with the order of activation toward nucleophilic attack following the sequence 4 (Para)-fluorine > 2 (Ortho)-fluorine > 3 (Meta)-fluorine .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFHP are characterized by its molecular formula and weight. More specific properties such as melting point, boiling point, and solubility would require additional experimental data.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

3,5,6-Trifluoro-2-hydrazinopyridine, a derivative of 2-hydrazinopyridine, has been utilized in the synthesis of various pharmacologically active compounds. For instance, it reacts with allenic and acetylenic nitriles to yield compounds with anticonvulsant and anti-electroshock properties (Fomum & Ifeadike, 1985).

Bifunctional Chelators for Technetium

Another significant application is in the synthesis of bifunctional chelators for technetium, particularly in nuclear medicine. 6-Hydrazinonicotinic acid (HYNIC), a related compound, demonstrates efficient capture of technetium, a crucial aspect for bioconjugate synthesis for radiolabelling (Meszaros et al., 2011).

Synthesis and Reactions with Fluorinated Compounds

3,5,6-Trifluoro-2-hydrazinopyridine is involved in reactions with various fluorinated compounds. The reactions and their products have been studied extensively, showing the compound's versatility in synthesizing fluorinated nitrogen heterocycles (Banks et al., 1996).

Synthesis of Pyridine Derivatives

This compound is also used in the synthesis of various pyridine derivatives, which have applications in different fields of chemistry and pharmacology. The synthesis and structural analysis of such derivatives provide insights into their potential applications (Tranfić et al., 2011).

Preparation of Pyrazolylpyridines

Another application is in the preparation of pyrazolylpyridines, where 3,5,6-Trifluoro-2-hydrazinopyridine serves as a precursor. These compounds are significant for their potential use in various chemical reactions (Brien et al., 2006).

Radiolabelling for Targeted Imaging

In the field of radiolabelling, derivatives of 3,5,6-Trifluoro-2-hydrazinopyridine, particularly in the form of HYNIC complexes, are used for targeted imaging. Their stability and reaction properties make them suitable for this purpose (Ono et al., 2001).

properties

IUPAC Name

(3,5,6-trifluoropyridin-2-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-2-1-3(7)5(11-9)10-4(2)8/h1H,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATANSMRLEKOJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)F)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615813
Record name 2,3,5-Trifluoro-6-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6-Trifluoro-2-hydrazinopyridine

CAS RN

851179-05-0
Record name 2,3,5-Trifluoro-6-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

23.2 g of the compound obtained in Step 1 and 37.3 ml of hydrazine monohydrate were added to 100 ml of n-propanol, and the resulting mixture was heated to 80° C. for 2 hours. The reaction mixture was distilled under a reduced pressure to remove the solvent. The residue thus obtained was dissolved in 100 ml of chloromethane, washed with water, and dried over anhydrous magnesium sulfate. The dried organic layer was concentrated under a reduced pressure to obtain 21.9 g (yield: 83.8%) of the title compound as a light yellow solid.
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
37.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
83.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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